1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
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Overview
Description
Benzimidazole is a type of organic compound that’s made up of fused benzene and imidazole rings . It’s a heterocyclic aromatic compound, meaning it contains atoms of at least two different elements in its ring structure. Benzimidazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of benzimidazoles consists of a fused ring structure containing a benzene ring and an imidazole ring . The presence of nitrogen in the imidazole ring can allow for various interactions and reactivity.Chemical Reactions Analysis
Benzimidazoles can undergo various chemical reactions due to the presence of the imidazole ring. For example, they can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
Benzimidazoles are generally stable compounds. They are aromatic and heterocyclic, and they can participate in pi stacking due to the conjugated pi system in their structure .Scientific Research Applications
1. Antimicrobial Activity
- Summary of Application : This compound has been used in the synthesis of N-benzylbenzimidazole silver (I) complexes, which have been evaluated for their antimicrobial activities against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and the fungal strains Candida albicans and Candida glabrata .
- Methods of Application : The N-benzylbenzimidazole silver (I) complexes were synthesized and characterized by FT-IR, 1H, 13C {1H} NMR spectroscopy, and elemental analysis . The antimicrobial activities of these complexes were then evaluated .
- Results or Outcomes : The results indicated that N-alkylbenzimidazole silver (I) complexes exhibited good antimicrobial activity compared to N-alkylbenzimidazole derivatives . Especially, complex 2e presented perfect antimicrobial activity than the other complexes .
2. Inhibition of 1-deoxy-D-xylulose 5-phosphate synthase (DXS)
- Summary of Application : N-(2-Chlorobenzyl)-substituted hydroxamate, readily produced by hydrolysis of ketoclomazone, was identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), with an IC50 value of 1.0 μM .
- Methods of Application : The compound was produced by hydrolysis of ketoclomazone and its inhibitory effect on DXS was evaluated .
- Results or Outcomes : The compound inhibited the growth of Haemophilus influenzae .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]benzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-12-6-2-1-5-11(12)9-18-14-8-4-3-7-13(14)17-15(18)10-19/h1-8,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKDANOPKUEJMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360198 |
Source
|
Record name | 1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde | |
CAS RN |
537010-38-1 |
Source
|
Record name | 1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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